Dioctanoylphosphatidic acid sodium
Description
Role of Phosphatidic Acid as a Fundamental Lipid Messenger
Phosphatidic acid (PA) is a simple yet crucial glycerophospholipid that serves as a fundamental signaling molecule in a multitude of cellular processes. creative-proteomics.comnih.gov Structurally, it consists of a glycerol (B35011) backbone with two fatty acid chains and a phosphate (B84403) head group. creative-proteomics.com Beyond its role as a key intermediate in the biosynthesis of all acylglycerol lipids in the cell, PA has emerged as a critical lipid second messenger. researchgate.netcreative-proteomics.com Its cellular levels are typically low but can increase rapidly and transiently in response to various stimuli, including hormones and stress factors. researchgate.net This dynamic regulation allows PA to modulate a wide array of cellular functions, including vesicular trafficking, cytoskeletal organization, cell proliferation, and survival. nih.gov The signaling function of PA is mediated through its direct interaction with various proteins, influencing their localization and activity. creative-proteomics.com These target proteins include kinases, phosphatases, and proteins involved in membrane trafficking. researchgate.net
The Importance of Acyl Chain Diversity in Phosphatidic Acid Species and Biological Function
The biological activity of phosphatidic acid is not solely determined by its phosphate headgroup; the composition of its two fatty acyl chains plays a significant role in its function. nih.gov Cells produce a diverse array of PA molecular species, which differ in the length and degree of saturation of their acyl chains. nih.gov This diversity is not trivial, as different PA species can have distinct biological functions and target specificities. nih.govnih.gov For instance, the acyl chain composition can influence how PA interacts with and modulates the activity of target proteins. nih.gov The length and saturation of the fatty acid chains also affect the biophysical properties of the membrane, such as curvature and fluidity, which in turn can influence cellular processes like membrane fusion and fission. nih.gov Research has shown that saturated and unsaturated forms of PA can have opposing effects on signaling pathways, such as the mTOR pathway, where saturated PAs are inhibitory and unsaturated PAs are activating. acs.orgresearchgate.net This specificity underscores the importance of considering the acyl chain composition when studying the biological roles of phosphatidic acid. nih.gov
Research Relevance of Dioctanoyl Phosphatidic Acid as a Short-Chain Phosphatidic Acid Analogue
Dioctanoyl phosphatidic acid (DOPA) is a synthetic, cell-permeant analog of phosphatidic acid characterized by two short, saturated eight-carbon (C8:0) acyl chains. nih.gov Its short acyl chains confer distinct physical properties, such as increased aqueous solubility compared to its long-chain counterparts. This property makes it a valuable tool in cellular research, as it can be readily introduced into cell culture systems to mimic the effects of endogenous PA production. nih.gov
The use of short-chain PA analogs like DOPA allows researchers to investigate the specific downstream effects of PA signaling in a controlled manner. For example, DOPA has been instrumental in studies on the activation of phospholipase D (PLD), an enzyme that produces PA. nih.govnih.gov Furthermore, its application has been crucial in dissecting the role of PA in cytoskeletal dynamics, specifically in activating actin polymerization. nih.gov DOPA has also been identified as a selective antagonist for certain lysophosphatidic acid (LPA) receptors, highlighting its utility in distinguishing between the signaling pathways of these two related lipid messengers. nih.gov The ability to use a specific, defined molecular species of PA like the dioctanoyl variant helps to elucidate the complex and sometimes contradictory roles of the diverse pool of endogenous phosphatidic acids.
Structure
2D Structure
Properties
IUPAC Name |
sodium;[(2R)-2,3-di(octanoyloxy)propyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37O8P.Na/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2;/h17H,3-16H2,1-2H3,(H2,22,23,24);/q;+1/p-1/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDNSOYDPUTHKQ-UNTBIKODSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6039685 | |
| Record name | Dioctanoyl phosphatidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6039685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321883-54-9, 178603-80-0 | |
| Record name | Dioctanoyl phosphatidic acid sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321883549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioctanoyl phosphatidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6039685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM 1,2-DIOCTANOYL-SN-GLYCERO-3-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/903MB74CQM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of Phosphatidic Acid
De Novo Phosphatidic Acid Synthesis Pathways
The de novo synthesis of phosphatidic acid is the fundamental process by which cells build this essential lipid from simpler precursor molecules. This process can initiate from two different starting points: glycerol (B35011) 3-phosphate or dihydroxyacetone phosphate (B84403). portlandpress.com
The primary and most universal route for the de novo synthesis of phosphatidic acid begins with glycerol 3-phosphate. nih.govresearchgate.net This pathway involves two sequential acylation reactions that attach fatty acid chains to the glycerol backbone.
The initial and rate-determining step is the acylation of the sn-1 position of glycerol 3-phosphate, a reaction catalyzed by the enzyme glycerol-3-phosphate acyltransferase (GPAT). nih.govmetwarebio.com This reaction yields 1-acyl-sn-glycerol 3-phosphate, more commonly known as lysophosphatidic acid (LPA). nih.gov Following its formation, LPA is rapidly acylated at the sn-2 position by the enzyme lysophosphatidic acid acyltransferase (LPAAT), also known as 1-acylglycerol-3-phosphate O-acyltransferase. nih.govportlandpress.com This second acylation completes the formation of phosphatidic acid. nih.gov In mammalian cells, these synthetic reactions primarily occur in the endoplasmic reticulum and the outer mitochondrial membrane. macmillanusa.com
Table 1: Key Enzymes and Intermediates in the Glycerol 3-Phosphate Pathway
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | Glycerol 3-Phosphate | Glycerol-3-Phosphate Acyltransferase (GPAT) | Lysophosphatidic Acid (LPA) |
In addition to the glycerol 3-phosphate pathway, eukaryotes can also synthesize phosphatidic acid starting from dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis. nih.govportlandpress.com This pathway provides an alternative route for the initial steps of PA synthesis.
The process begins with the acylation of DHAP by the enzyme DHAP acyltransferase (DHAPAT), which adds a fatty acid chain to form acyl-DHAP. researchgate.netnih.gov Subsequently, the enzyme acyl-DHAP reductase reduces acyl-DHAP to form lysophosphatidic acid (LPA). researchgate.net This LPA molecule then merges with the final step of the glycerol 3-phosphate pathway, where it is acylated by LPAAT to produce phosphatidic acid. portlandpress.com
Table 2: Key Enzymes and Intermediates in the Dihydroxyacetone Phosphate Pathway
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | Dihydroxyacetone Phosphate (DHAP) | DHAP Acyltransferase (DHAPAT) | Acyl-DHAP |
| 2 | Acyl-DHAP | Acyl-DHAP Reductase | Lysophosphatidic Acid (LPA) |
Alternative Phosphatidic Acid Production Routes
Beyond the de novo synthesis pathways, which are primarily for the bulk production of lipids, cells employ several alternative routes to generate phosphatidic acid. These pathways are often spatially and temporally regulated and play critical roles in cellular signaling and membrane dynamics. portlandpress.com
A significant pathway for generating signaling pools of phosphatidic acid involves the action of phospholipase D (PLD) enzymes. wikipedia.org PLD catalyzes the hydrolysis of the head group from existing membrane phospholipids (B1166683), most commonly phosphatidylcholine (PC), to directly produce phosphatidic acid. portlandpress.comwikipedia.org This reaction is a key component of numerous signal transduction cascades, where the rapid and localized production of PA can recruit and activate a variety of downstream effector proteins. nih.govmolbiolcell.org The activation of PLD itself is often triggered by cellular stimuli, allowing for a swift response to external signals. nih.gov
Another crucial route for PA production is the phosphorylation of diacylglycerol (DAG) by a family of enzymes known as diacylglycerol kinases (DGKs). wikipedia.orgmdpi.com DAG is a potent second messenger in its own right, and its conversion to phosphatidic acid by DGKs serves two purposes: it attenuates DAG-mediated signaling while simultaneously generating the signaling molecule PA. wikipedia.org This enzymatic conversion is a critical regulatory node in lipid signaling, effectively acting as a switch that can modulate the balance between these two important lipid mediators. wikipedia.orgnih.gov
The enzyme lysophosphatidic acid acyltransferase (LPAAT) not only participates in the de novo synthesis pathways but also plays a role in generating phosphatidic acid from lysophosphatidic acid (LPA) that may be produced through other metabolic processes. wikipedia.orgontosight.ai For instance, LPA can be formed by the action of phospholipase A on phosphatidic acid. wikipedia.org The subsequent acylation of this LPA by LPAAT replenishes the phosphatidic acid pool. ontosight.ainih.gov There are multiple isoforms of LPAAT, and they can exhibit different substrate specificities and tissue distributions, suggesting that they may produce functionally distinct pools of phosphatidic acid for various cellular needs, including phospholipid synthesis and signaling. ontosight.ainih.govnih.gov
Enzymatic Degradation Pathways of Phosphatidic Acid
Phosphatidic acid (PA) is a central intermediate in lipid biosynthesis and signaling, and its cellular levels are tightly controlled through various enzymatic degradation pathways. These pathways not only catabolize PA but also generate other important lipid molecules, thereby contributing to the dynamic and interconnected nature of lipid metabolism. The primary enzymatic routes for PA degradation involve dephosphorylation by phosphatases and deacylation by phospholipases.
Lipid Phosphate Phosphohydrolase Activity in Phosphatidic Acid Metabolism
Lipid phosphate phosphohydrolases (LPPs), also known as phosphatidic acid phosphatase type 2 (PAP2), are integral membrane proteins that play a crucial role in the metabolism of phosphatidic acid and other lipid phosphates. nih.govnih.gov These enzymes are characterized by their Mg²⁺-independent catalytic activity and broad substrate specificity, which includes lysophosphatidic acid (LPA), sphingosine-1-phosphate (S1P), and ceramide-1-phosphate, in addition to PA. nih.gov LPPs are primarily located in the plasma membrane and are involved in regulating the levels of extracellular and intracellular signaling lipids. nih.gov
The dephosphorylation of phosphatidic acid by LPPs yields diacylglycerol (DAG), a key signaling molecule and a precursor for the synthesis of other lipids. wikipedia.orgresearchgate.net This conversion is a critical step in cellular signaling and lipid homeostasis. wikipedia.org LPPs contribute to the rapid turnover of PA, ensuring that its cellular concentrations are maintained at very low levels under basal conditions. wikipedia.org
Table 1: Characteristics of Lipid Phosphate Phosphohydrolases (LPPs)
| Feature | Description |
| Enzyme Class | Phosphatidic acid phosphatase type 2 (PAP2) |
| Cofactor Requirement | Mg²⁺-independent nih.gov |
| Substrate Specificity | Broad, including PA, LPA, S1P, and ceramide-1-phosphate nih.gov |
| Primary Product | Diacylglycerol (DAG) wikipedia.org |
| Cellular Location | Primarily plasma membrane nih.gov |
| Function | Regulation of signaling lipids and lipid homeostasis nih.govwikipedia.org |
Phosphatidic Acid Phosphohydrolase Enzymes and Their Role in Dephosphorylation
Distinct from LPPs, phosphatidic acid phosphohydrolase (PAP) enzymes, specifically the Mg²⁺-dependent type (PAP1), are key regulators of lipid synthesis. nih.govnih.gov These enzymes catalyze the dephosphorylation of PA to produce DAG, which is a committed step for the synthesis of triacylglycerols (TAG) and the membrane phospholipids phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) via the Kennedy pathway. nih.govnih.govmetwarebio.com
The activity of PAP1 enzymes is crucial for partitioning PA between the synthesis of storage lipids (TAG) and membrane phospholipids. nih.gov In yeast, the PAP1 enzyme, encoded by the PAH1 gene, is a cytosolic protein that translocates to the nuclear/endoplasmic reticulum membrane to access its substrate. nih.govnih.gov The regulation of PAP1 activity is a critical control point in lipid metabolism, influencing the cellular balance between membrane biogenesis and energy storage. nih.govrutgers.edu
Table 2: Comparison of PAP1 and LPP (PAP2) Enzymes
| Feature | PAP1 (e.g., Lipin) | LPP (PAP2) |
| Mg²⁺ Dependence | Dependent nih.gov | Independent nih.gov |
| Primary Role | Biosynthesis of TAG, PC, and PE nih.govmetwarebio.com | Signal transduction nih.gov |
| Cellular Location | Cytosol and Endoplasmic Reticulum nih.govnih.gov | Plasma Membrane nih.gov |
| Substrate Preference | High preference for PA nih.gov | Broad specificity for lipid phosphates nih.gov |
Phospholipase A-Mediated Hydrolysis of Phosphatidic Acid
Phosphatidic acid can also be degraded through the action of phospholipase A (PLA) enzymes, which hydrolyze the fatty acyl chains from the glycerol backbone. wikipedia.org Phospholipase A1 (PLA1) and phospholipase A2 (PLA2) cleave the ester bond at the sn-1 and sn-2 positions, respectively, releasing a free fatty acid and generating lysophosphatidic acid (LPA). mdpi.commdpi.com
This pathway is significant for both the turnover of PA and the production of LPA, a potent signaling molecule involved in diverse cellular processes. mdpi.comresearchgate.net Certain PLA1 isozymes exhibit a preference for phosphatidic acid as a substrate, highlighting a specific route for LPA generation. aocs.org The hydrolysis of PA by PLAs contributes to membrane remodeling and the regulation of cellular signaling cascades initiated by LPA. researchgate.net
Subcellular Compartmentalization of Phosphatidic Acid Metabolism and Turnover
The metabolism of phosphatidic acid is spatially organized within the cell, with specific enzymatic steps occurring in distinct subcellular compartments. This compartmentalization is essential for the efficient and regulated synthesis, degradation, and trafficking of PA and its derivatives. nih.gov The endoplasmic reticulum and mitochondria are the primary sites for these metabolic activities.
Endoplasmic Reticulum and Microsomal Sites of Phosphatidic Acid Synthesis
The endoplasmic reticulum (ER) is the central hub for the de novo synthesis of phosphatidic acid. nih.govnih.gov The enzymes responsible for the two sequential acylation reactions that convert glycerol-3-phosphate to PA are predominantly located in the ER membranes. nih.gov These enzymes include glycerol-3-phosphate acyltransferase (GPAT) and 1-acyl-glycerol-3-phosphate acyltransferase (AGPAT). nih.gov
The ER's role extends beyond synthesis; it is also a major site for the subsequent metabolism of PA into other phospholipids and triacylglycerols. nih.gov The localization of these synthetic pathways within the ER ensures that newly synthesized lipids can be efficiently incorporated into cellular membranes or packaged into lipid droplets. nih.govnih.gov In yeast, while lipid particles can also synthesize PA, the ER provides a crucial and independent system for its formation, which is essential for cell viability. nih.govasm.org
Mitochondrial Contributions to Phosphatidic Acid Biosynthesis
Mitochondria also play a significant role in the biosynthesis of phosphatidic acid, although their contribution can vary depending on the cell type. nih.govnih.gov PA is synthesized in both the inner and outer mitochondrial membranes. oup.com This mitochondrially synthesized PA serves as a precursor for the synthesis of other phospholipids within the organelle, most notably cardiolipin, which is essential for mitochondrial structure and function. nih.govnih.gov
Phosphatidic acid can be synthesized de novo within mitochondria or imported from the ER at specialized membrane contact sites known as mitochondria-associated membranes (MAMs). nih.govnih.gov The presence of PA and its metabolic enzymes in mitochondria underscores the organelle's role in lipid homeostasis and its integration with cellular lipid metabolic networks. nih.govnih.gov
Dynamics of Nuclear Phosphatidic Acid Production and Degradation
While long recognized for its role in cytoplasmic and plasma membrane signaling, phosphatidic acid also has significant functions within the nucleus. nih.gov The levels of PA in the nucleus are dynamic and can be rapidly altered in response to various stimuli, including heat stress and growth factors. nih.govresearchgate.netmdpi.com These changes in nuclear PA can result from the activity of enzymes located within the nucleus itself or from the transport of PA generated elsewhere in the cell. nih.gov
The production of signaling PA in the nucleus is primarily mediated by two major enzyme families: phospholipase D (PLD) and diacylglycerol kinase (DGK). nih.gov Specific isoforms of these enzymes have been found to be associated with the nucleus. For example, a portion of the DGK5 enzyme in Arabidopsis is associated with nuclei, and altering its expression directly impacts nuclear PA levels. nih.gov Since DGKs produce PA by phosphorylating DAG, nuclear enzymes that produce DAG, such as phosphoinositide-specific phospholipase C (PI-PLC), can indirectly influence nuclear PA concentrations. nih.gov
The degradation of nuclear PA is equally important for regulating its signaling functions. This process is carried out by enzymes such as PA phosphohydrolases (PAH) and lipid phosphate phosphatases (LPPs), which convert PA back to DAG. nih.gov The regulation of these enzymes is critical for controlling the duration and amplitude of PA-mediated signals. In yeast, the PAP enzyme Pah1, which is the counterpart to mammalian lipin proteins, shuttles between the cytoplasm and the nuclear/endoplasmic reticulum membrane to control the synthesis of lipids. rutgers.edu This demonstrates a direct link between PA metabolism at the nuclear membrane and the regulation of gene expression for lipid synthesis. rutgers.edu The movement of PA into and out of the nucleus may occur through the continuous membrane between the endoplasmic reticulum and the nuclear envelope or at membrane contact sites. nih.gov
Table 2: Key Enzyme Families in Nuclear Phosphatidic Acid Dynamics
| Enzyme Family | Function | Role in Nuclear PA Regulation |
|---|---|---|
| Phospholipase D (PLD) | PA Production | Hydrolyzes nuclear membrane phospholipids to generate PA. nih.gov |
| Diacylglycerol Kinase (DGK) | PA Production | Phosphorylates nuclear DAG to produce PA; specific isoforms are localized to the nucleus. nih.gov |
| Phosphatidic Acid Phosphohydrolase (PAP) / Lipins | PA Degradation | Dephosphorylates nuclear PA to DAG, controlling signal termination and influencing gene expression. nih.govrutgers.edu |
| Lipid Phosphate Phosphatase (LPP) | PA Degradation | Dephosphorylates PA and other lipid phosphates within the nucleus. nih.gov |
Involvement of Other Organelles in Phosphatidic Acid Homeostasis
The maintenance of cellular phosphatidic acid levels, or homeostasis, is a coordinated effort involving multiple organelles. nih.gov The endoplasmic reticulum (ER) is the principal site for the de novo synthesis of PA and serves as a central hub for the production of most major glycerolipids. nih.govnih.gov
Mitochondria also play a significant role in PA metabolism. nih.gov While the ER is the primary location for PA synthesis, mitochondria possess some of the required enzymes and participate in lipid synthesis and exchange. nih.gov A critical function of mitochondrial PA is serving as the precursor for cardiolipin, a phospholipid synthesized exclusively in the inner mitochondrial membrane. researchgate.net This requires the import of PA from the ER to the mitochondria, a process facilitated by lipid transfer proteins, highlighting the importance of inter-organelle communication. nih.govresearchgate.net
Other organelles contribute to the complex network of PA metabolism:
Golgi Apparatus: Real-time PA biosensors have detected the presence of PA at the Golgi, suggesting a role in the trafficking and processing events that occur in this organelle. portlandpress.com
Peroxisomes: In mammalian cells, peroxisomes are also significantly involved in PA biosynthesis. nih.gov
Lipid Droplets: In yeast, lipid droplets (also known as lipid particles) are another site of PA synthesis. nih.gov
The distinct intracellular distribution of different acyltransferase enzymes in the ER, mitochondria, and peroxisomes suggests that different pools of PA with specific acyl chain compositions may be produced in various organelles. wikipedia.org This spatial separation allows for the specialized functions of PA in different cellular compartments, from serving as a biosynthetic precursor in the ER to acting as a signaling molecule on the mitochondrial surface that regulates mitochondrial fusion, fission, and trafficking. wikipedia.orgnih.gov The interplay between these organelles is essential for the balanced formation and distribution of this vital lipid intermediate. nih.gov
Table 4: Compound Names Mentioned
| Full Compound Name | Abbreviation |
|---|---|
| Cardiolipin | CL |
| CDP-diacylglycerol | CDP-DAG |
| Diacylglycerol | DAG |
| Dihydroxyacetone phosphate | DHAP |
| Glycerol-3-phosphate | G3P |
| Lysophosphatidic acid | LPA |
| Phosphatidic acid | PA |
| Phosphatidylcholine | PC |
| Phosphatidylethanolamine | PE |
| Phosphatidylglycerol | PG |
| Phosphatidylinositol | PI |
| Phosphatidylserine | PS |
Molecular Mechanisms of Dioctanoyl Phosphatidic Acid and General Phosphatidic Acid Signaling
Protein-Phosphatidic Acid Interaction Dynamics
The interaction between proteins and phosphatidic acid is a dynamic process governed by a combination of structural recognition, physicochemical forces, and the surrounding membrane environment. This interplay ensures the precise regulation of signaling pathways.
The identification of specific PA-binding domains (PABDs) within proteins has been a key area of research, though it has proven challenging due to the often-transient and context-dependent nature of these interactions. mdpi.com Unlike the well-defined domains for other signaling lipids, PABDs can be less conserved and may rely on a combination of basic and hydrophobic residues rather than a strict consensus sequence. nih.gov
Several PA-binding motifs have been identified in a variety of proteins, including kinases, phosphatases, and GTPases. nih.gov These domains often take the form of amphipathic helices, where positively charged residues align on one face to interact with the negatively charged phosphate (B84403) headgroup of PA, while hydrophobic residues on the opposite face can insert into the membrane. nih.govresearchgate.net
Examples of proteins with identified PA-binding domains include:
Raf-1 kinase: A carboxyl-terminal domain in Raf-1 has been shown to interact strongly with PA. nih.gov Deletion mutagenesis has narrowed down this binding site to a 35-amino acid segment. nih.gov
Protein Phosphatase 1 (PP1cγ): A novel PA-binding region has been identified in PP1cγ, which is responsible for the potent inhibition of the enzyme by PA. nih.gov
Sphingosine Kinase 1 (SPHK1): In Arabidopsis, the N-terminal region of AtSPHK1 is involved in binding to PA, with a specific six-amino-acid sequence being essential for this interaction. nih.gov
These examples highlight the diversity of structural motifs that can mediate protein-PA interactions, underscoring the complexity of PA signaling.
The affinity between proteins and phosphatidic acid is primarily driven by a combination of electrostatic and hydrophobic interactions. nih.gov
Electrostatic Interactions: The negatively charged phosphomonoester headgroup of PA is a key feature in its interaction with proteins. nih.gov This charge allows for strong electrostatic attraction with positively charged (cationic) amino acid residues, such as lysine (B10760008) and arginine, which are frequently found in PA-binding domains. mdpi.com The net charge of PA can be influenced by the local pH, which can affect the degree of deprotonation of its phosphate group, thereby modulating the strength of the interaction. mdpi.com
The interplay of these forces is often described by the "electrostatic-hydrogen bond switch" model. This model proposes that the initial interaction is driven by electrostatics, which then facilitates the formation of hydrogen bonds and hydrophobic interactions, leading to a stable and specific binding. mdpi.com High ionic strength can disrupt these electrostatic interactions, reducing the affinity of the protein for PA. mdpi.com
The interaction between phosphatidic acid and its target proteins does not occur in isolation but is heavily influenced by the properties of the surrounding membrane microenvironment. Factors such as membrane curvature, lipid packing, and the presence of other lipids like cholesterol can significantly modulate these interactions.
Membrane Curvature: Phosphatidic acid, with its small headgroup and two acyl chains, has a cone-like shape that can induce negative curvature in the membrane. nih.gov This property can lead to the formation of localized, PA-rich domains with high curvature. Many PA-binding proteins exhibit enhanced binding to membranes with negative curvature stress, suggesting that they are preferentially recruited to these specific membrane regions. nih.govsigmaaldrich.com Conversely, positive membrane curvature can abolish the binding of some proteins to PA. sigmaaldrich.com The insertion of amphipathic helices from PA-binding proteins can also be favored in areas of high curvature where packing defects in the lipid bilayer are more likely to occur. nih.gov
Lipid Packing: The arrangement and density of lipids within the membrane, known as lipid packing, can affect the accessibility of PA to its binding partners. mdpi.com Looser lipid packing, which can be caused by the presence of unsaturated fatty acyl chains in phospholipids (B1166683), can create small defects in the membrane surface. mdpi.com These defects may facilitate the insertion of protein domains, thereby promoting binding to PA. mdpi.com
Cholesterol: Cholesterol is a key regulator of membrane fluidity and organization. mdpi.com Studies have shown that cholesterol can have a strong modulatory effect on the recognition of PA by proteins. mdpi.comnih.gov For instance, higher levels of cholesterol have been found to increase the binding of certain PA sensors. nih.gov This effect is thought to be related to how cholesterol alters the accessibility of the PA headgroup to its binding partners rather than by changing the ionization properties of PA itself. nih.gov
The acyl chain composition of phosphatidic acid can significantly influence its interaction with target proteins, leading to specific binding profiles. nih.gov Short-chain PAs, such as dioctanoyl phosphatidic acid (DOPA), are often used in experimental settings due to their solubility and ability to be readily incorporated into cell membranes.
While general principles of PA-protein interaction apply, the length and saturation of the acyl chains can fine-tune the binding affinity and specificity. portlandpress.com For example, some proteins may exhibit preferential binding to PA species with specific acyl chain lengths or degrees of saturation. nih.gov This specificity can arise from the way different acyl chains affect the local membrane environment, such as lipid packing and curvature. portlandpress.com
The selectivity of mTOR's FRB domain for different PA species, for instance, is driven by the acyl chain structure. nih.gov This suggests that the cellular response to PA signaling can be highly nuanced, depending on the specific molecular species of PA that is generated.
Phosphatidic Acid-Mediated Regulation of Enzyme Activity
Phosphatidic acid is a key regulator of the activity of numerous enzymes, particularly protein kinases. researchgate.net By binding to these enzymes, PA can induce conformational changes that lead to their activation or, in some cases, inhibition, thereby propagating downstream signaling events.
Phosphatidic acid has been shown to modulate the activity of several important protein kinases, playing a crucial role in various signaling pathways.
Protein Kinase C (PKC): PA can directly activate certain isoforms of Protein Kinase C. nih.gov For example, the diacylglycerol-insensitive zeta-isotype of PKC is strongly activated by PA. nih.gov This activation can lead to the phosphorylation of a distinct set of protein substrates. nih.gov However, the effect of PA on other PKC isoforms can be more complex and may be influenced by other factors such as calcium levels. nih.govnih.gov
Raf-1: Raf-1, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, is a well-established target of PA. nih.gov PA binds directly to a specific domain on Raf-1, an interaction that is thought to be crucial for the translocation of Raf-1 to the cell membrane, a critical step in its activation. nih.govportlandpress.com By facilitating the membrane localization of Raf-1, PA plays a vital role in the propagation of signals that lead to cell proliferation and differentiation. portlandpress.com
MAPK (Mitogen-Activated Protein Kinase): The MAPK pathway is a central signaling cascade involved in a wide range of cellular processes. PA has been implicated in the activation of this pathway. metwarebio.com In some contexts, PA can bind to components of the MAPK cascade, leading to their phosphorylation and activation. nih.gov For example, in response to certain viral infections in plants, PA has been shown to activate MAPK-mediated immunity. nih.gov In mammalian cells, PA has been shown to promote mTORC1 signaling through the activation of the ERK/MAPK pathway. nih.gov
p21-activated protein kinase (PAK): While direct regulation of PAK by dioctanoyl phosphatidic acid is less extensively documented in the provided search results, the broader role of PA in regulating cytoskeletal dynamics and cell motility, processes in which PAK is a key player, suggests a potential for indirect or context-dependent modulation.
The following table summarizes the interactions between phosphatidic acid and the discussed protein kinases:
| Protein Kinase | Effect of Phosphatidic Acid Binding | Key Findings |
| Protein Kinase C (PKC) | Direct activation of specific isoforms (e.g., PKC-ζ) | PA binding can induce autophosphorylation and phosphorylation of downstream targets. The effect can be modulated by calcium levels. nih.gov |
| Raf-1 | Promotes membrane translocation and activation | PA binds to a C-terminal domain, facilitating its recruitment to the membrane, a prerequisite for its activation in the MAPK pathway. nih.govportlandpress.com |
| MAPK | Activation of the signaling cascade | PA can activate the MAPK pathway in various contexts, including immune responses and mTORC1 signaling. nih.govnih.gov |
Control of Protein Phosphatases (e.g., SHP-1, PP1)
Phosphatidic acid exerts significant control over cellular signaling pathways by directly modulating the activity of key protein phosphatases, including the SH2 domain-containing protein-tyrosine phosphatase SHP-1 and protein phosphatase 1 (PP1).
SHP-1 Activation: Research has demonstrated that phosphatidic acid can directly bind to and activate SHP-1, a critical negative regulator in many signaling cascades. acs.org This activation is not merely a generic effect of acidic phospholipids but involves specific binding interactions. Studies have successfully demonstrated direct binding of radiolabeled PA to recombinant SHP-1. acs.org Further investigation has mapped two distinct PA-binding sites on SHP-1: a high-affinity site located within the C-terminal 41 amino acids and a lower-affinity site within the N-terminal SH2 domains. acs.org The high-affinity C-terminal site is unique to SHP-1 compared to the related phosphatase SHP-2 and is crucial for PA-mediated activation at low lipid concentrations. acs.org This interaction relieves the autoinhibition of SHP-1, where the N-terminal SH2 domain otherwise blocks the catalytic domain, thereby increasing its phosphatase activity toward cellular substrates. acs.orgnih.gov
PP1 Inhibition: In contrast to its activating role on SHP-1, phosphatidic acid functions as a potent and highly selective inhibitor of protein phosphatase 1 (PP1). nih.govnih.gov In vitro studies have shown that PA inhibits the catalytic subunit of PP1α in a dose-dependent and noncompetitive manner, with a reported inhibitory constant (Kᵢ) as low as 80 nM. nih.govnih.gov This inhibition is specific, as PA does not significantly affect other major phosphatases like PP2A or PP2B. nih.gov The inhibitory mechanism is characterized by tight binding, with structure-function analyses revealing that both the phosphate headgroup and the fatty acid chains of PA are essential for this interaction. nih.gov This potent inhibition of PP1 suggests that PA can act as a critical regulator to maintain the phosphorylated state of various proteins, thereby counteracting signaling pathways that rely on PP1-mediated dephosphorylation. nih.gov
| Target Phosphatase | Effect of Phosphatidic Acid | Mechanism of Action | Key Findings |
| SHP-1 | Activation | Direct binding to SHP-1, relieving autoinhibition. acs.org | Two binding sites identified: a high-affinity site in the C-terminus and a low-affinity site in the N-terminal SH2 domains. acs.org |
| PP1 | Potent & Selective Inhibition | Noncompetitive, tight binding inhibition. nih.govnih.gov | Inhibition is specific to PP1 (not PP2A or PP2B) with a Kᵢ value in the nanomolar range. nih.govnih.gov |
Activation of Oxidases (e.g., NADPH Oxidase)
Phosphatidic acid is a significant physiological activator of the superoxide-generating NADPH oxidase, a multi-protein enzyme complex crucial for host defense and cellular signaling. In cell-free reconstitution systems, PA has been shown to be a potent agonist for oxidase activation. This activation is dependent on both the concentration of PA and the presence of Mg²⁺ ions.
The mechanism involves the direct interaction of PA with components of the NADPH oxidase complex. Research indicates that the activation by PA does not necessitate its conversion to diacylglycerol (DAG). In fact, studies using dioctanoylglycerol demonstrated that its ability to activate the oxidase was dependent on its conversion to dioctanoylphosphatidic acid by an endogenous diacylglycerol kinase present in the system. This conversion explains the slower kinetics and ATP requirement observed when using DAG as the initial agonist compared to the more direct and rapid activation by PA itself. These findings underscore PA's role as a direct lipid messenger in the assembly and activation of the NADPH oxidase enzyme complex.
Regulation of Lipid Kinases
Phosphatidic acid plays a pivotal role in the regulation of lipid kinases, thereby influencing the intricate network of phosphoinositide signaling. Its primary mechanism is the direct binding to and activation of specific kinases, which in turn generate other lipid second messengers.
Phosphatidylinositol 4-Phosphate 5-Kinases (PI4P5K): A major target of PA is the family of Type I phosphatidylinositol 4-phosphate 5-kinases (PI4P5Ks), which catalyze the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). nih.gov PA potently activates PI4P5K isoforms, and this activation is crucial for cellular processes such as actin cytoskeleton organization. nih.gov The interaction is biochemically significant, as PA has been shown to increase the affinity of the kinase for its substrate, phosphatidylinositol 4-phosphate (PI(4)P). nih.gov This regulatory loop is highlighted by the fact that inhibiting PA production leads to defects that can be rescued by overexpressing PI4P5K. nih.gov The activation is also sensitive to the acyl chain composition of PA, with species containing two unsaturated chains being more effective activators. nih.gov
Diacylglycerol Kinases (DGKs): The relationship between PA and lipid kinases is bidirectional and forms a critical regulatory hub. Diacylglycerol kinases (DGKs) are the enzymes responsible for producing PA from DAG. wikipedia.orgnih.gov There are ten mammalian isoforms of DGK, and their activity not only terminates DAG-mediated signaling but also initiates PA-dependent signaling events. nih.govnih.gov Certain DGK isoforms, such as DGKζ, physically associate with PI4P5K. nih.gov This colocalization allows for the efficient, localized production of PA, which then directly activates the associated PI4P5K to generate PI(4,5)P₂. nih.gov This functional coupling provides a mechanism for the precise spatial and temporal control of phosphoinositide production.
| Lipid Kinase Family | Role of Phosphatidic Acid | Outcome of Regulation |
| PI4P5K | Direct activator; increases substrate affinity. nih.gov | Increased production of PI(4,5)P₂, influencing actin dynamics and other signaling events. nih.gov |
| DGK | Product of the DGK-catalyzed reaction. wikipedia.org | Forms a regulatory loop where DGK produces PA, which in turn can activate other enzymes like PI4P5K. nih.gov |
Biophysical Effects of Phosphatidic Acid on Membrane Structure
Beyond its role in recruiting and activating proteins, the unique physicochemical properties of phosphatidic acid allow it to directly influence the structure and dynamics of cellular membranes. portlandpress.comnih.gov Its small, highly charged phosphomonoester headgroup combined with its two acyl chains gives it a distinct cone-like molecular geometry. frontiersin.orgresearchgate.net This shape is a fundamental determinant of its biophysical effects on the lipid bilayer.
Influence on Membrane Curvature and Remodeling Processes
The cone shape of PA, with a small headgroup relative to the area occupied by its two fatty acid tails, energetically favors the formation of negative membrane curvature. researchgate.netnsf.gov When PA accumulates in one leaflet of a lipid bilayer, it induces a bending stress that can lead to membrane deformation. portlandpress.comnih.gov This property is critical for various membrane remodeling processes:
Vesicle Formation: The localized synthesis of PA can initiate membrane budding, a key step in the formation of transport vesicles from organelles like the Golgi apparatus and in endocytosis. nih.govmdpi.com By promoting negative curvature, PA facilitates the creation and constriction of the vesicle neck.
Protein Recruitment: The curved membrane microdomains created by PA can, in turn, serve as platforms to recruit specific proteins, including those with curvature-sensing domains (e.g., BAR domains), further driving the remodeling process. mdpi.com
Studies using model membranes have shown that PA preferentially localizes to regions of negative curvature and can support the formation of highly curved, tubulated membrane structures. nsf.gov
Alterations in Lipid Bilayer Fluidity and Packing
The presence of phosphatidic acid within a lipid bilayer can significantly alter its physical properties, such as fluidity and lipid packing. These effects are highly dependent on the surrounding lipid environment, particularly the presence of other phospholipids like phosphatidylcholine (PC) and cholesterol. nih.govnih.gov
Interaction with PC: Molecular dynamics simulations and experimental data show that unsaturated PA species interact strongly with PC molecules. This interaction can lead to an ordering and condensing effect on the membrane, influencing parameters like membrane thickness and the area per lipid. nih.govnih.gov
Interaction with Cholesterol: In contrast, saturated PA species show a preference for interacting with cholesterol. nih.govnih.gov The interplay between PA and cholesterol can have complex effects on the mechanical properties of the membrane, modulating its integrity and fluidity. nih.gov
The ability of PA to alter local lipid packing creates defects in the bilayer, which can facilitate the insertion of certain protein domains or influence the phase behavior of the membrane. nsf.govnsf.gov
Roles in Membrane Fusion and Fission Events
The induction of negative curvature and the alteration of bilayer packing by PA are central to its critical roles in membrane fusion and fission—processes that are fundamental to vesicle trafficking, exocytosis, and organelle dynamics. nih.govresearchgate.net
Phosphatidic acid can promote these events through several mechanisms:
Generation of Fusogenic Intermediates: As a cone-shaped lipid, PA can destabilize the planar bilayer structure, lowering the energy barrier for the formation of non-bilayer intermediates (like stalks and hemifusion diaphragms) that are necessary for the merging or splitting of two membranes. nih.govnih.gov
Substrate for Other Fusogenic Lipids: PA is a direct precursor for diacylglycerol (DAG), another cone-shaped lipid that strongly promotes negative curvature and is involved in membrane fusion. nih.gov The enzymatic conversion of PA to DAG by phosphatidic acid phosphatases can dynamically regulate the fusogenic potential of a membrane. nih.gov
Recruitment of Fusion/Fission Machinery: By creating negatively charged and curved microdomains, PA acts as a docking site for proteins that are essential for the fusion and fission machinery, such as SNAREs and dynamin. portlandpress.comfrontiersin.org
Therefore, the localized and transient production of PA provides a powerful biophysical mechanism to control the timing and location of membrane fusion and fission events within the cell. nih.govresearchgate.net
Cellular and Physiological Functions of Phosphatidic Acid
Regulation of Membrane Trafficking and Dynamics
Phosphatidic acid is a key regulator of the intricate processes of membrane trafficking, which involves the movement of lipids and proteins within a cell via vesicles. nih.govmdpi.com Its unique biophysical properties and ability to interact with specific proteins allow it to influence the shape of membranes and the formation, fission, and fusion of transport vesicles. nih.govfrontiersin.org
Involvement in Endocytosis and Exocytosis Pathways
Phosphatidic acid plays a significant role in both endocytosis, the process by which cells internalize molecules, and exocytosis, the process by which cells secrete molecules. nih.govfrontiersin.org The production of PA by phospholipase D (PLD) is implicated in the regulation of these pathways. nih.gov
During clathrin-mediated endocytosis (CME), a major internalization pathway, PA has been shown to have a regulatory role. molbiolcell.org Specifically, alterations in cellular PA levels, achieved by manipulating the enzymes that produce it, can affect the rate of internalization of certain receptors like the epidermal growth factor receptor (EGFR). molbiolcell.orgnih.gov PA generated by PLD has been linked to the ligand-induced endocytosis of EGFR. nih.gov
In the context of exocytosis, PA is involved in the secretion of substances from cells. frontiersin.orgdu.edu For instance, PLD1-generated PA is important for hormone release in chromaffin cells. frontiersin.org The cone shape of the PA molecule can create negative membrane curvature, which is thought to be crucial for the membrane fusion and fission events that are central to both endocytosis and exocytosis. frontiersin.org
Modulation of Vesicular Transport Mechanisms
Phosphatidic acid is a critical component in the machinery of vesicular transport, which ensures the proper sorting and delivery of cargo between different cellular compartments. mdpi.comnih.gov It is involved in the formation of transport vesicles from the Golgi apparatus and the plasma membrane. nih.gov
Research has shown that PA is necessary for the budding of vesicles from the Golgi. Specifically, it is involved in the formation of COPI-coated vesicles, which are responsible for retrograde transport from the Golgi to the endoplasmic reticulum. researchgate.net The generation of PA by PLD, which can be activated by Arf GTPases, is a key step in this process, as it can alter the lipid composition of the membrane to facilitate vesicle formation. nih.gov Furthermore, PA plays a role in the recycling of endosomes, ensuring that internalized receptors and lipids are returned to the plasma membrane. frontiersin.orgnih.gov
The table below summarizes key proteins and processes involved in PA-mediated vesicular transport.
| Process | Key Proteins/Factors | Role of Phosphatidic Acid |
| Endocytosis | Clathrin, AP-2, Dynamin, EGFR | Regulates the rate of clathrin-coated pit formation and receptor internalization. molbiolcell.org |
| Exocytosis | PLD1, Syntaxin-1A | Facilitates membrane fusion for the release of cellular contents. nih.govfrontiersin.org |
| Vesicular Transport | Arf GTPases, COPI, Retromer | Promotes vesicle budding from the Golgi and endosomal recycling. frontiersin.orgnih.gov |
Role in Phagocytosis Regulation
Phagocytosis, the process by which cells engulf large particles, is another cellular event where phosphatidic acid plays a crucial regulatory role. nih.govnih.govmolbiolcell.org Macrophages and dendritic cells, which are specialized phagocytic cells, have been found to have elevated levels of PA in their plasma membranes. nih.govmolbiolcell.orgresearchgate.net
The synthesis of PA is required for the membrane remodeling and actin cytoskeleton rearrangements that are necessary for the formation of phagosomes. nih.govresearchgate.net Specifically, PA produced by PLD2 is important for the initial stages of phagocytosis, while PA from PLD1 is involved in the later maturation of the phagosome. frontiersin.org PA contributes to the activation of the small GTPase Rac, which is a key regulator of actin dynamics during phagocytosis. nih.govresearchgate.net
Control of Cell Growth and Proliferation
Phosphatidic acid acts as a critical signaling molecule in the pathways that control cell growth and proliferation. metwarebio.commetwarebio.com It can be produced in response to mitogenic signals and, in turn, activate downstream effectors that promote cell cycle progression. proquest.comresearchgate.net
Contributions to Mitogen-Induced Mitosis
Mitogens, such as growth factors, stimulate cell division (mitosis), and phosphatidic acid is an important mediator in this process. proquest.comresearchgate.net Stimulation of cells with mitogens leads to the activation of phospholipase D (PLD), resulting in an accumulation of cellular PA. proquest.com This increase in PA is required for the activation of downstream signaling pathways that drive the cell into and through the cell cycle. proquest.com
Exogenously added PA has been shown to stimulate DNA synthesis and cell proliferation in myoblasts. nih.govnih.gov This mitogenic effect is mediated through the activation of key signaling pathways, including the PI3K/Akt and MEK/ERK1-2 pathways. nih.gov The inhibition of fatty acid synthesis, which can impact the availability of precursors for PA, has been shown to block entry into the S phase of the cell cycle and can lead to mitotic defects. nih.gov
Interplay with mTOR Signaling Pathway
One of the most well-documented roles of phosphatidic acid in cell growth is its interaction with the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. metwarebio.commetwarebio.com mTOR is a central regulator of cell growth, proliferation, and metabolism, and it exists in two distinct complexes, mTORC1 and mTORC2. nih.govnih.gov
Phosphatidic acid is considered a critical component of mTOR signaling. proquest.comresearchgate.net It can directly bind to the FRB domain of mTOR, which is thought to stabilize the mTOR complexes and enhance their kinase activity. researchgate.netresearchgate.net This activation of mTORC1 by PA leads to the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are key regulators of protein synthesis. proquest.comresearchgate.net
The production of PA through the PLD pathway is essential for the full activation of mTORC1 in response to amino acids and growth factors. nih.govnih.gov Exogenously supplied PA can even drive the translocation of mTORC1 to the lysosome, a key step in its activation, in the absence of other stimuli. nih.gov Some studies suggest that PA activates mTORC1 through the ERK signaling pathway, while others point to a more direct activation mechanism. psu.eduresearchgate.netnih.gov The specific acyl chain structure of PA can also influence its interaction with and activation of mTOR. mdpi.com
The table below outlines the key components of the mTOR signaling pathway regulated by phosphatidic acid.
| Component | Function in mTOR Signaling | Interaction with Phosphatidic Acid |
| mTOR | Central kinase that regulates cell growth and proliferation. nih.govnih.gov | Directly binds to the FRB domain of mTOR, leading to its activation. researchgate.netresearchgate.net |
| mTORC1 | A complex of mTOR that controls protein synthesis. nih.govnih.gov | Activated by PA, leading to the phosphorylation of S6K1 and 4E-BP1. proquest.comresearchgate.net |
| PLD | An enzyme that produces PA in response to mitogens. proquest.com | Its activity is required for mitogen-induced mTORC1 activation. proquest.comresearchgate.net |
| S6K1 and 4E-BP1 | Downstream effectors of mTORC1 that regulate translation. proquest.comresearchgate.net | Their phosphorylation is stimulated by PA-mediated mTORC1 activation. proquest.comresearchgate.net |
Nuclear Functions and Gene Expression Regulation
Recent evidence indicates that phosphatidic acid also has significant functions within the nucleus, where it can directly and indirectly influence gene expression and nuclear structure. nih.gov
Phosphatidic acid can regulate the activity and localization of transcription factors through several mechanisms. In yeast, PA on the endoplasmic reticulum directly binds to the soluble transcriptional repressor Opi1p. cancer.gov This binding sequesters Opi1p outside the nucleus, keeping it inactive. When PA levels decrease, Opi1p is released and translocates to the nucleus to repress its target genes involved in phospholipid biosynthesis. cancer.gov
In plants, PA has been shown to interact with the R2R3 MYB transcription factor WEREWOLF (WER), which is involved in root hair development. nih.gov This interaction is crucial for the nuclear localization of WER; without PA binding, the transcription factor cannot enter the nucleus and perform its function. nih.gov Furthermore, PA can indirectly influence gene expression by modulating signaling cascades that lead to the nuclear translocation of other regulatory proteins, such as the salicylic (B10762653) acid receptor NPR1, which is essential for activating defense-related genes. nih.gov
The nuclear envelope (NE) is a dynamic double membrane that must be remodeled during processes like cell division and nuclear transport. nih.govnih.gov Phosphatidic acid is a key lipid in these dynamics, both as a structural component and as a precursor to diacylglycerol (DAG), another important signaling lipid. nih.govnsf.gov
PA homeostasis at the inner nuclear membrane is critical for maintaining NE integrity. nih.gov Studies in yeast show that the inner nuclear membrane protein Bqt4 directly interacts with PA, creating a platform that helps maintain the structural integrity of the NE. biorxiv.org An accumulation of PA at the NE can lead to membrane over-proliferation and the formation of nuclear lipid droplets. nih.govbiorxiv.org The enzymatic conversion of PA to DAG by lipin phosphatases is also a crucial step in NE remodeling, as DAG can activate Protein Kinase C (PKC) to facilitate the disassembly of the nuclear lamina. nih.govnsf.gov This coordinated synthesis and turnover of PA and DAG are essential for processes such as the sealing of the NE after mitosis. researchgate.netresearchgate.net
Stress Signaling Pathways in Plants
Phosphatidic acid is a central signaling molecule in plant responses to both abiotic and biotic stress factors. nih.govnih.gov Its production is rapidly triggered upon perception of environmental threats, initiating downstream signaling cascades that lead to physiological adaptation and defense. nih.govresearchgate.net
The formation of phosphatidic acid is a conserved response to a wide range of abiotic stresses, including drought, high salinity, physical wounding, and cold. nih.govresearchgate.net Under conditions of high salinity, PA plays a critical role in mediating the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov
Research in Arabidopsis thaliana has shown that salt stress induces the production of specific PA species, which then bind to and stimulate the activity of Mitogen-Activated Protein Kinase 6 (MPK6). nih.gov This activation of MPK6 is abolished in mutants lacking a specific phospholipase D (PLDα1), highlighting the importance of PLD-derived PA in this pathway. nih.gov Activated MPK6 subsequently phosphorylates downstream targets, including the plasma membrane Na+/H+ antiporter SOS1 (Salt Overly Sensitive 1), which is crucial for maintaining ion homeostasis under saline conditions. nih.gov This demonstrates a direct link where PA couples the perception of salt stress to a critical MAPK pathway that regulates ion transport. nih.gov
Furthermore, different PLD isoforms are involved in hyperosmotic stress responses. nih.gov For instance, PLDα1 is known to promote stomatal closure, which helps reduce water loss during drought. nih.gov The involvement of PA in these stress responses underscores its function as a key lipid mediator that links stimulus perception at the cell membrane to intracellular adaptive responses. nih.gov
Table 1: Phosphatidic Acid Interactors in Abiotic Stress Response
| Interacting Protein | Plant Species | Stress Factor | Outcome of Interaction | Reference |
| MPK6 (Mitogen-Activated Protein Kinase 6) | Arabidopsis thaliana | Salinity | PA binding stimulates MPK6 activity, leading to phosphorylation of SOS1. | nih.gov |
| SOS1 (Salt Overly Sensitive 1) | Arabidopsis thaliana | Salinity | Phosphorylated by the PA-activated MPK6 to regulate Na+/H+ antiport activity. | nih.gov |
| MAP65-1 (Microtubule-Associated Protein 65-1) | Arabidopsis thaliana | Salinity | PA derived from PLDα1 binds to MAP65-1, stabilizing microtubules. | researchgate.net |
In addition to abiotic stress, PA is integral to plant defense against pathogens. nih.govnih.gov The recognition of pathogen-associated molecular patterns (PAMPs), such as bacterial flagellin (B1172586) (flg22) or fungal chitin, triggers a signaling cascade that activates diacylglycerol kinase 5 (DGK5). nih.gov Activated DGK5 produces PA, which plays a vital role in orchestrating the plant's immune response. nih.gov
A key function of PA in immunity is the regulation of reactive oxygen species (ROS) production, a critical component of the defense mechanism known as the oxidative burst. nih.gov PA binds directly to the respiratory burst oxidase homolog D (RBOHD), an NADPH oxidase responsible for generating ROS. nih.gov This interaction stabilizes RBOHD at the plasma membrane and promotes ROS production, which acts as a signaling molecule and has direct antimicrobial properties. nih.gov The regulation of PA levels is fine-tuned, as other stress-activated kinases can suppress DGK5 activity to maintain PA homeostasis, indicating a sophisticated control mechanism for the plant's defense activation. nih.gov
Plant Hormonal Signaling Intersections
Phosphatidic acid acts as a second messenger in the signal transduction pathways of several key plant hormones, including auxin and gibberellin. nih.govmdpi.com It serves as a node where hormonal signals are integrated with stress responses and developmental programs.
PA is directly involved in regulating auxin transport, which is fundamental for numerous aspects of plant growth and development. nih.gov Specifically, PA interacts with protein kinases that control the activity of PIN-FORMED (PIN) auxin efflux carriers. nih.govplantae.org
During salt stress, PLD is activated to produce PA, which then binds to the PINOID (PID) kinase. plantae.org This binding enhances PID's ability to phosphorylate the PIN2 auxin transporter. plantae.org The phosphorylation of PIN2 promotes its activity at the plasma membrane, leading to a redistribution of auxin in the roots. plantae.org This PA-mediated regulation of auxin transport is essential for adapting root growth to saline conditions. plantae.org PA also interacts with other kinases, such as D6 PROTEIN KINASE (D6PK), which is also involved in stimulating the activity of PIN carriers. nih.gov This demonstrates that PA acts as a critical regulator linking environmental signals to the fundamental hormonal pathways that shape plant architecture. plantae.org
Phosphatidic acid is a positive regulator of gibberellin (GA) signaling. embopress.orgnih.gov In rice, the enzyme Phospholipase Dα6 (PLDα6) and its product, PA, are crucial for the proper perception and transduction of the GA signal. nih.govembopress.org
Gibberellin signaling is primarily controlled by the GA receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1) and DELLA proteins, which are repressors of GA responses. embopress.orgfrontiersin.org Upon GA perception, GID1 interacts with DELLA proteins, leading to their degradation and the activation of GA-responsive genes. frontiersin.orgresearchgate.net Research has shown that PA directly binds to the GID1 receptor. embopress.orgnih.gov This binding event is essential for the proper localization of GID1 to the nucleus, where it interacts with DELLA proteins. embopress.orgnih.gov In mutants lacking PLDα6, GA-induced nuclear localization of GID1 and the subsequent degradation of the DELLA protein SLR1 are impeded, resulting in reduced sensitivity to GA. embopress.orgnih.gov The application of exogenous PA can restore a normal GA response in these mutants, confirming PA's role as a key mediator that enhances GA signaling by promoting the nuclear function of its receptor. embopress.orgnih.gov
Immune Response Modulation
Phosphatidic acid functions as a critical modulator of the plant immune system. Its role extends beyond simple activation to the fine-tuning of defense responses. As discussed in the context of biotic stress, PA is generated following pathogen recognition and is essential for activating the oxidative burst by targeting NADPH oxidases like RBOHD. nih.gov
The modulation occurs through PA's ability to interact with and regulate multiple components within the same defense pathway. nih.gov By stabilizing key defense proteins and influencing the production of signaling molecules like ROS, PA helps to ensure a rapid and robust immune response. nih.gov The dynamic and transient nature of PA production allows for precise temporal control over these defense mechanisms, enabling the plant to respond effectively to pathogen threats while managing the potential for cellular damage from an overactive immune response. nih.gov
Influence on Cell Differentiation Processes
Studies on Dendritic Cell-Like Differentiation Induced by Dioctanoyl Phosphatidic Acid
Phosphatidic acid is recognized as an important signaling molecule that influences various cellular processes, including cell differentiation. While direct studies focusing exclusively on dioctanoyl phosphatidic acid are not extensively detailed in the available research, broader studies on phosphatidic acid provide significant insights into its role in inducing dendritic cell-like differentiation. Dendritic cells (DCs) are potent antigen-presenting cells that are crucial for initiating adaptive immune responses, and their differentiation from precursor cells like monocytes and macrophages is a tightly regulated process.
Research has shown that phosphatidic acid can positively regulate the differentiation of macrophages into dendritic-like cells. nih.gov In one study, the co-treatment of the murine macrophage cell line RAW264.7 with phosphatidic acid and lipopolysaccharide (LPS) led to an enhanced dendritic cell-like phenotype. nih.gov This was characterized by several key changes:
Increased Expression of DC Surface Markers: The presence of PA resulted in a further increase in the expression of dendritic cell surface markers such as CD80, CD86, CD40, MHC class I, and MHC class II antigens compared to treatment with LPS alone. nih.gov
Reduced Phagocytic Activity: The cells treated with both PA and LPS showed a reduction in phagocytic activity, which is a characteristic feature of dendritic cell maturation. nih.gov
Enhanced Allostimulatory Activity: Phosphatidic acid was also found to upregulate the allostimulatory activity of these cells, meaning they were more effective at activating T-lymphocytes. nih.gov
Increased IL-12 Secretion: The secretion of interleukin-12 (B1171171) (IL-12), a cytokine important for directing T-cell responses, was also upregulated in the presence of PA. nih.gov
These findings collectively suggest that phosphatidic acid plays a significant role in the LPS-mediated differentiation of macrophage cells into cells that resemble dendritic cells in both phenotype and function. nih.gov
Further supporting the role of PA in this differentiation process, studies have shown that phospholipase D (PLD), an enzyme that produces phosphatidic acid, is upregulated during the differentiation of human monocytes into dendritic cells. This upregulation is correlated with a higher phagocytic activity in the resulting dendritic cells.
While lysophosphatidic acid (LPA), a related lipid mediator, has been shown in some contexts to block the expression of certain surface molecules like CD1a during the differentiation of monocytes into dendritic cells, the broader evidence for phosphatidic acid points towards a positive regulatory role in this process. haematologica.org
| Effect of Phosphatidic Acid | Cell Model | Key Observations | Reference |
|---|---|---|---|
| Enhanced DC-like differentiation | RAW264.7 murine macrophage cell line (with LPS) | Increased expression of CD80, CD86, CD40, MHC class I, and MHC class II. | nih.gov |
| Functional changes consistent with DC phenotype | RAW264.7 murine macrophage cell line (with LPS) | Reduced phagocytic activity and increased allostimulatory capacity. | nih.gov |
| Enhanced cytokine production | RAW264.7 murine macrophage cell line (with LPS) | Upregulated secretion of IL-12. | nih.gov |
Advanced Methodologies for Phosphatidic Acid Research
Lipidomics Approaches for Comprehensive Phosphatidic Acid Species Analysis
Lipidomics provides a powerful framework for the global analysis of lipids in a biological system. For phosphatidic acid, these approaches allow for the precise identification and quantification of numerous molecular species, shedding light on the specific roles of each.
Mass spectrometry (MS) is a cornerstone of lipid analysis due to its high selectivity and sensitivity. nih.gov When coupled with liquid chromatography (LC), it allows for the separation and detailed characterization of individual PA species from complex biological mixtures.
Techniques like ultrahigh-performance liquid chromatography coupled to a triple-quadrupole mass spectrometer (UHPLC-MS) can quantitatively analyze major classes of phospholipids (B1166683), including phosphatidic acid, within minutes. ntu.edu.sg For PA and lysophosphatidic acid (LPA), hydrophilic interaction liquid chromatography (HILIC) followed by negative-ion electrospray ionization (ESI) high-resolution mass spectrometry is particularly effective. nih.gov This method separates PA and LPA from more abundant lipids that could otherwise interfere with detection. nih.gov
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. cas.cnnih.gov In MS/MS experiments, a specific molecular ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that reveals structural details. cas.cn For phosphatidic acids, analysis in negative ion mode is common, where fragmentation yields information about the fatty acyl chains attached to the glycerol (B35011) backbone. cas.cnlipidmaps.org This allows researchers to distinguish between different PA species, such as those containing dioctanoyl chains versus other fatty acids. High-resolution instruments like Orbitrap mass analyzers provide high mass accuracy, further confirming the elemental composition of the detected lipid species. nih.gov
| Technique | Principle | Ionization Mode | Key Information Obtained | Reference |
|---|---|---|---|---|
| LC-QTRAP-MS/MS | Combines liquid chromatography for separation with a hybrid triple quadrupole-linear ion trap mass spectrometer for sensitive and specific quantification using methods like Multiple Reaction Monitoring (MRM). | Typically Negative Ion Mode for PA. | Absolute or relative quantification of specific PA species (e.g., dioctanoyl PA); identification based on precursor/product ion pairs. | ntu.edu.sgnih.gov |
| HILIC-Orbitrap MS | Hydrophilic Interaction Liquid Chromatography separates lipids based on polarity, coupled with a high-resolution mass analyzer for accurate mass measurements. | Negative Ion Mode. | Separation of PA/LPA from other lipid classes; high-confidence identification of molecular species based on accurate mass (<3 ppm error). | nih.gov |
| Tandem MS (General) | A precursor ion corresponding to a specific lipid is isolated and fragmented to produce characteristic product ions, confirming its structure. | Positive or Negative Ion Mode. | Structural confirmation; fatty acid composition (from negative mode fragmentation); headgroup information (from positive mode fragmentation). | cas.cnsemanticscholar.org |
To understand the specific functions of phosphatidic acid, it is crucial to determine its location within the cell. nih.gov Subcellular fractionation is a technique used to isolate specific organelles, such as mitochondria, nuclei, and the Golgi apparatus, from the rest of the cell. labome.com The process typically begins with gentle homogenization of cells or tissues to break the plasma membrane while leaving the organelles intact. ehu.eusuab.edu
This is followed by differential centrifugation, where the homogenate is subjected to progressively higher centrifugation speeds. labome.comehu.eus Larger and denser components, like nuclei, pellet at lower speeds, while smaller components, such as mitochondria and microsomes, require higher speeds. ehu.eus The resulting fractions, enriched in specific organelles, can then be subjected to lipid extraction and analysis by mass spectrometry. nih.gov This approach allows researchers to create an organelle-specific profile of PA species, revealing where specific lipids like dioctanoyl phosphatidic acid might be synthesized or exert their effects. nih.gov This method has been used to show that cells can contain dozens of different PA species, with distinct distributions across various organelles. nih.gov
Biochemical and Enzymatic Assays for Phosphatidic Acid Dynamics
Biochemical assays are essential for studying the dynamic processes of phosphatidic acid synthesis, degradation, and interaction with other molecules. These methods provide insights into the regulation of PA levels and its function as a signaling molecule.
Phospholipase D (PLD) is a key enzyme that produces phosphatidic acid by hydrolyzing phospholipids like phosphatidylcholine (PC). profacgen.com A unique feature of PLD is its ability to perform a transphosphatidylation reaction in the presence of a primary alcohol, such as 1-butanol (B46404) or ethanol. acs.orgrupress.org In this reaction, the phosphatidyl group from the substrate is transferred to the alcohol instead of to water, producing a phosphatidylalcohol (e.g., phosphatidylbutanol) instead of PA. rupress.orgnih.gov
This reaction forms the basis of a highly specific assay for PLD activity. nih.govnih.gov Because phosphatidylalcohols are not naturally produced by other enzymes, their formation is a direct and unambiguous measure of PLD action. nih.gov Researchers can measure the production of radiolabeled or fluorescently tagged phosphatidylalcohols to quantify PLD activity in various experimental settings. acs.org This assay is crucial for investigating how different stimuli or inhibitors affect the enzymatic production of phosphatidic acid. researchgate.net
Many of the signaling functions of phosphatidic acid are mediated through its direct interaction with specific protein effectors. nih.govnih.gov Several in vitro techniques are available to identify and characterize these protein-lipid interactions.
The blot overlay assay , also known as a protein-lipid overlay assay, is a qualitative method used to screen for lipid-binding proteins. vt.eduliverpool.ac.uk In this technique, different lipids, including various species of PA, are spotted onto a nitrocellulose membrane. liverpool.ac.uk The membrane is then incubated with a purified protein or a cell lysate. nih.gov If the protein of interest binds to a specific lipid on the membrane, it can be detected using an antibody, similar to a western blot. nih.gov This assay is effective for identifying novel PA-binding proteins and for determining the lipid-binding specificity of a known protein. vt.edu
Microscale thermophoresis (MST) is a more quantitative method used to measure the binding affinity between a protein and a lipid ligand. nih.govnih.gov MST measures the movement of molecules in response to a microscopic temperature gradient induced by an infrared laser. nsf.govjove.com When a protein binds to a lipid (often incorporated into liposomes or nanodiscs), its thermophoretic movement changes. jove.com By titrating one binding partner against a constant concentration of the other (which is typically fluorescently labeled), a binding curve can be generated to determine the dissociation constant (Kd), a measure of binding affinity. nih.govnsf.gov MST is a powerful tool because it requires only small amounts of sample, is fast, and can be performed in solution without immobilizing the molecules. nih.govillinois.edu
| Assay | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Blot Overlay Assay | Lipids are immobilized on a membrane, which is then incubated with a protein of interest. Bound protein is detected via antibodies. | Simple, inexpensive, good for screening and determining specificity. | Qualitative or semi-quantitative; lipids are not in a natural bilayer context. | vt.eduliverpool.ac.uknih.gov |
| Microscale Thermophoresis (MST) | Measures the change in molecular movement along a temperature gradient upon binding of a ligand (e.g., lipid) to a fluorescently labeled molecule (e.g., protein). | Quantitative (determines Kd), low sample consumption, fast, performed in solution. | Requires one binding partner to be fluorescently labeled or have intrinsic fluorescence. | nih.govnih.govnsf.govjove.com |
Computational Modeling and Simulation Techniques for Phosphatidic Acid Interactions
Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful lens to study phosphatidic acid at an atomic level of detail. researchgate.net These techniques allow researchers to model the behavior of PA within a lipid bilayer and to visualize its interactions with other lipids and proteins over time. nih.govacs.org
In MD simulations, a virtual system is created, for instance, a patch of a lipid membrane containing phosphatidic acid (such as DOPA or POPA) and other phospholipids like DPPC, surrounded by water molecules. nih.govacs.orgnih.gov By applying the principles of classical mechanics, the simulation calculates the forces between all atoms and tracks their movements in femtosecond time steps. researchgate.net Over nanoseconds or microseconds of simulation time, these models can reveal how PA influences the structural and dynamic properties of the membrane. nih.gov
Simulations have shown that PA can have an ordering and condensing effect on lipid bilayers, in part due to strong electrostatic interactions between its negatively charged headgroup and the positively charged groups of neighboring lipids. nih.govacs.org These models can also predict how PA interacts with cholesterol and how it might induce membrane curvature, a critical aspect of its biological function. nih.govmdpi.com Such computational approaches can be readily adapted to model specific short-chain species like dioctanoyl phosphatidic acid to investigate its unique biophysical properties and interactions within a membrane environment.
Molecular Dynamics Simulations of Lipid-Protein and Lipid-Membrane Systems
Molecular dynamics (MD) simulations offer a computational microscope to observe the movement of atoms and molecules over time, providing a detailed view of lipid-protein and lipid-membrane interactions. nih.gov These simulations have been instrumental in characterizing the influence of phosphatidic acid on the structural and dynamic properties of biological membranes.
Atomistic-scale MD simulations have been used to study model membranes containing 1,2-dioleoyl-sn-glycero-3-phosphate (B1236662) (DOPA), a commonly used analogue for phosphatidic acid. nih.gov These studies have revealed that DOPA has an ordering and condensing effect on mixed lipid bilayers at low concentrations. nih.gov The simulations demonstrate that this effect is driven by strong electrostatic interactions between the negatively charged phosphate (B84403) headgroup of DOPA and the positively charged groups of neighboring lipids, such as the choline (B1196258) group of phosphatidylcholine (PC). nih.gov This interaction leads to tighter packing of the lipid acyl chains, a phenomenon sometimes described by the "umbrella model," where the larger headgroups of lipids like PC shield the smaller, conical-shaped PA headgroup from the aqueous environment. nih.gov
Coarse-grained molecular dynamics (CGMD) simulations, which simplify the representation of molecules to study longer timescale and larger system size phenomena, have also been employed. ufl.edunih.gov These simulations have successfully reproduced experimentally observed phase changes in lipid mixtures containing DOPA, validating the use of these computationally less expensive methods for predicting macroscopic membrane properties. ufl.edu For instance, CGMD studies have shown that the conversion of DOPA to lysophosphatidic acid (LPA) is sufficient to trigger dramatic changes in membrane shape, highlighting the role of PA metabolism in regulating membrane dynamics. ufl.edu
While much of the simulation work has focused on lipid-membrane systems, these techniques are also crucial for understanding how PA interacts with integral and peripheral membrane proteins. nih.govkcl.ac.uk Simulations can reveal specific amino acid residues that form binding pockets for PA and elucidate how these interactions modulate protein structure and function. kcl.ac.uk The dynamic picture provided by MD shows that while specific lipid-protein interactions occur, they fluctuate on nanosecond timescales. kcl.ac.uk
Table 1: Key Findings from Molecular Dynamics Simulations of Phosphatidic Acid-Containing Systems
| Simulation Type | System Studied | Key Findings | Reference(s) |
|---|---|---|---|
| Atomistic MD | DOPA/DPPC mixed bilayer | DOPA has an ordering and condensing effect at low concentrations due to electrostatic interactions and conformational changes in acyl chains. Cation-mediated clustering observed with dianionic DOPA. | nih.gov |
| Coarse-Grained MD | LPA/DOPA/DOPE mixed lipids | Chemical conversion of DOPA to LPA can trigger significant changes in membrane shape. The model reproduces experimentally observed phase changes. | ufl.edu |
| Atomistic MD | Membrane Proteins (KcsA, OmpA) in PC bilayers | Revealed dynamic "snorkeling" interactions of basic side chains (Lys, Arg) with phosphate groups and interactions of aromatic side chains (Trp, Tyr) with lipid headgroups. | kcl.ac.uk |
Homology Modeling and Molecular Docking for Protein-Lipid Complex Prediction
In the absence of experimentally determined structures, homology modeling and molecular docking are powerful computational techniques to predict the three-dimensional structure of protein-lipid complexes. wikipedia.org Homology modeling constructs an atomic-resolution model of a "target" protein based on its amino acid sequence and a known experimental structure of a homologous "template" protein. wikipedia.org This method is effective because protein structure is more evolutionarily conserved than protein sequence. wikipedia.org
Once a model of a PA-binding protein is generated, molecular docking can be used to predict the preferred binding orientation of a PA molecule within the protein. nih.gov This involves sampling a large number of possible conformations of the PA molecule in the protein's binding site and scoring them based on factors like electrostatic and van der Waals interactions. nih.gov
These techniques have been applied to study the interaction of PA and its analogs with various proteins. For example, a three-dimensional structure of the G-protein subunit Gαo was constructed using homology modeling, and subsequent molecular docking studies with PA suggested a structural model for its inhibitory mechanism. nih.gov The model predicted that PA might occupy the channel for guanine (B1146940) nucleotide exchange, thereby inhibiting the protein's activity. nih.gov Similarly, docking studies have been used to predict the binding modes of lysophosphatidic acid (LPA) to its G protein-coupled receptors, identifying key amino acid residues responsible for ligand recognition. nih.gov
While powerful, the accuracy of these predictive models is dependent on the quality of the template structure and the sequence alignment. wikipedia.org The flexibility of lipid acyl chains can also present a challenge for docking algorithms. researchgate.net Despite these limitations, homology modeling and molecular docking provide invaluable hypotheses about protein-PA interactions that can guide further experimental validation. nih.gov
Development and Application of Research Probes and Analogues
To visualize and manipulate PA in its native cellular environment, researchers have developed sophisticated chemical tools, including fluorescent probes and photoswitchable analogues. These tools offer high spatiotemporal precision, overcoming the challenges associated with the rapid metabolism and complex trafficking of endogenous PA. nih.govnih.gov
Fluorescently Labeled Phosphatidic Acid Probes for Imaging Cellular Dynamics (e.g., TGD2/TGD4 Fusion Proteins)
Fluorescent probes are essential for visualizing the subcellular distribution and dynamics of lipids in living cells. nih.govoup.com These probes are typically generated by attaching a fluorophore to a lipid or by fusing a fluorescent protein, like Green Fluorescent Protein (GFP), to a lipid-binding domain. nih.gov Recent advancements in biosensor technology and imaging have significantly improved our ability to observe phospholipid dynamics with high precision. nih.govoup.com
Genetically encoded biosensors are the most widely used tools for detecting specific lipids in live cells. oup.com These sensors utilize protein domains that specifically recognize the headgroup of a particular lipid. For phosphatidic acid, several PA-binding domains (PABDs) have been identified and fused to fluorescent proteins to create PA sensors. nih.govmdpi.com
An important context for PA's role in cellular dynamics is the trafficking of lipids between the endoplasmic reticulum (ER) and chloroplasts in plant cells, a process critical for the biogenesis of photosynthetic membranes. nih.govnih.gov The TRIGALACTOSYLDIACYLGLYCEROL (TGD) protein complex is involved in this lipid transfer. nih.govnih.gov TGD4, a protein in the outer chloroplast envelope, specifically binds PA. nih.gov TGD2, a component of the inner envelope transporter, also interacts with the complex. nih.gov Studies involving GFP fusion proteins have been used to determine the subcellular localization of these components, showing for instance that TGD5, another protein in the complex, is localized in the chloroplast envelope and physically interacts with TGD1, TGD2, and TGD4. nih.gov This use of fluorescent fusion proteins helps to elucidate the machinery that controls PA-dependent lipid trafficking between organelles.
These fluorescent tools allow researchers to monitor changes in local PA concentrations in response to various cellular signals, providing critical insights into the lipid's role as a second messenger. nih.gov
Table 2: Examples of Protein Systems Used in Studying PA-Dependent Cellular Dynamics
| Protein System | Cellular Location | Function/Role related to PA | Method of Study | Reference(s) |
|---|---|---|---|---|
| TGD4 | Outer Chloroplast Envelope | Binds phosphatidic acid, involved in ER-to-plastid lipid import. | Deletion analysis, in vitro binding assays. | nih.gov |
| TGD1, TGD2, TGD3, TGD5 | Chloroplast Envelope | Form a complex with TGD4 to facilitate lipid transfer across the intermembrane space. | Co-immunoprecipitation with epitope-tagged fusion proteins (GFP, HA). | nih.gov |
| Various PA-Binding Domains (PABDs) | Fused to GFP for cellular targeting | Act as fluorescent biosensors to report the subcellular location and dynamics of PA. | Confocal microscopy of cells expressing fluorescent fusion proteins. | nih.gov |
Design and Utilization of Photoswitchable Phosphatidic Acid Analogues for Optical Control
A significant challenge in studying signaling lipids is the ability to control their activity with precision. nih.gov Photoswitchable lipids are revolutionary tools that address this challenge by allowing researchers to control the lipid's shape and bioactivity using light. nih.govacs.org These analogues typically incorporate a photosensitive moiety, such as an azobenzene (B91143) group, into one or both of their acyl chains. nih.govacs.org
The azobenzene group can exist in two isomeric states: a thermally stable, linear trans form and a bent cis form. researchgate.net Irradiation with UV or violet light converts the molecule to the cis form, while blue or green light can switch it back to the trans form. nih.govacs.org This change in shape at the molecular level can dramatically alter the lipid's ability to interact with effector proteins and participate in signaling pathways. researchgate.net
Researchers have successfully designed and synthesized photoswitchable PA analogues, termed AzoPA (one azobenzene chain) and dAzoPA (two azobenzene chains). nih.govacs.org These molecules retain the essential phosphate headgroup of PA but allow for optical control over the conformation of their acyl tails. acs.org It has been demonstrated that these photoswitchable analogues can be incorporated into live cells and used to manipulate PA-dependent signaling pathways, such as the mTOR and Hippo pathways, which are crucial for cell growth and proliferation. nih.govacs.org For example, the light-activated, bent cis forms of AzoPA and dAzoPA were shown to efficiently increase the nuclear translocation of YAP, a key component of the Hippo pathway. nih.gov
The development of these "photolipids" provides an unprecedented level of control, enabling researchers to turn PA signaling on or off in specific subcellular locations and at precise times, simply by shining light on the cells. nih.govnih.gov This all-chemical approach avoids the need for genetic perturbations and offers a powerful method to dissect the complex and dynamic roles of phosphatidic acid in cell biology. acs.org
Q & A
Q. How can researchers address discrepancies in dioctanoyl phosphatidic acid sodium salt’s reported solubility in non-aqueous solvents?
- Methodological Answer : Systematically test solubility in solvents (e.g., DMSO, ethanol) using sonication and centrifugal filtration. Compare results with computational solubility parameters (Hansen solubility parameters) and publish datasets with detailed solvent purity and temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
